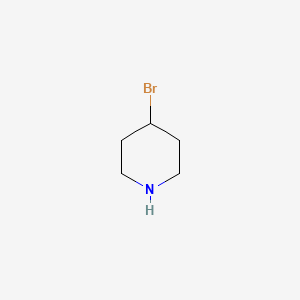

4-Bromopiperidine

Description

Significance of Piperidine (B6355638) Derivatives in Organic Synthesis and Medicinal Chemistry

The piperidine ring is a foundational structural motif in organic chemistry and medicinal chemistry, recognized for its pervasive presence in biologically active molecules and its versatility as a synthetic building block. researchgate.netresearchgate.netijnrd.orgelsevier.comugent.beamazon.comnih.gov This six-membered saturated nitrogen-containing heterocycle is a cornerstone of modern drug discovery, featuring prominently in the structures of over 70 commercialized drugs, including numerous blockbuster pharmaceuticals. elsevier.comugent.beamazon.com The integration of piperidine scaffolds into molecular frameworks is well-established to impart favorable pharmacokinetic and pharmacodynamic properties, such as enhanced membrane permeability, improved receptor binding affinity, and increased metabolic stability, all critical for therapeutic efficacy. researchgate.netresearchgate.netthieme-connect.comresearchgate.net

Piperidine derivatives serve as versatile intermediates, enabling the efficient synthesis of a wide array of complex compounds utilized in pharmaceuticals, agrochemicals, and specialty chemicals. ijnrd.orgchemimpex.comchemimpex.com Their inherent structural flexibility and capacity to engage in various noncovalent interactions with biological targets make them highly attractive scaffolds for rational drug design. researchgate.net The therapeutic applications of piperidine-containing compounds are extensive, encompassing roles as central nervous system (CNS) modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer agents, and analgesics. ijnrd.orgelsevier.comugent.beamazon.com For instance, piperine, a naturally occurring piperidine derivative, has demonstrated therapeutic potential in the treatment of various cancers. researchgate.net Furthermore, the introduction of chirality into piperidine scaffolds offers additional advantages, allowing for precise modulation of physicochemical properties, enhancement of biological activity and selectivity, and improvement of pharmacokinetic profiles, thus representing a significant avenue in drug development. thieme-connect.comresearchgate.net

Overview of the Research Landscape of 4-Bromopiperidine (B2556637)

4-Bromopiperidine, frequently handled and utilized in its hydrobromide salt form for enhanced stability, stands as a crucial synthetic intermediate in organic chemistry. chemimpex.comchemimpex.comchemicalbook.comchemicalbook.comdiscofinechem.comsigmaaldrich.com Its chemical structure, characterized by a bromine atom strategically positioned at the C-4 position of the piperidine ring, endows it with heightened reactivity. This feature makes it a highly versatile building block for a broad spectrum of chemical transformations and further functionalizations. chemimpex.comchemimpex.com

The research landscape surrounding 4-Bromopiperidine is predominantly focused on its utility as a precursor for synthesizing diverse organic molecules, particularly within the pharmaceutical and agrochemical industries. ijnrd.orgchemimpex.comchemimpex.com The presence of a reactive bromine atom allows chemists to readily introduce various substituents and construct novel molecular architectures. Key research applications and findings highlight its significance in several areas:

Drug Discovery and Development: 4-Bromopiperidine is instrumental in the synthesis of novel therapeutic agents. Its application in medicinal chemistry is key to developing compounds with potential biological activity, including those targeting neurological disorders. chemimpex.comchemimpex.com

Synthesis of Specialty Chemicals and Materials: Beyond pharmaceuticals, 4-Bromopiperidine is employed in the production of specialty chemicals and advanced materials, such as polymers and coatings, leveraging its unique chemical properties. chemimpex.comchemimpex.com

Biochemical Research: Researchers utilize 4-Bromopiperidine in biochemical studies, including investigations into enzyme inhibition and receptor binding mechanisms, contributing to a deeper understanding of biological processes. chemimpex.com

Advanced Synthetic Methodologies: Its role in developing new synthetic methodologies and exploring reaction mechanisms is also a significant area of research. For example, studies have investigated the solvolysis of 4-Bromopiperidine, revealing that it follows a Grob fragmentation pathway, providing insights into its reaction mechanisms. nih.gov

Preparation of Labeled Compounds: 4-Bromopiperidine serves as a precursor for synthesizing isotopically labeled compounds, such as [2H] piperidine hydrochloride and tritium-labelled N-aminopiperidine, which are valuable tools in tracer studies and metabolic research. chemicalbook.com

Synthesis of Protected Derivatives: The synthesis of protected forms, such as 1-N-Boc-4-bromopiperidine, is also a notable area of research, facilitating more controlled reactions and improving handling. chemimpex.combiosynth.comchemicalbook.com This protected derivative is commonly synthesized from 4-bromopiperidine hydrobromide using reagents like di-tert-butyl dicarbonate (B1257347). chemicalbook.com

The following table summarizes the diverse applications of 4-Bromopiperidine as a synthetic intermediate in various research and development fields:

| Application Area | Specific Uses / Role | References |

| Pharmaceutical Synthesis | Building block for novel therapeutic agents; development of drugs for neurological disorders; synthesis of drug candidates. | chemimpex.comchemimpex.com |

| Agrochemical Synthesis | Intermediate for the synthesis of various agrochemicals. | ijnrd.orgchemimpex.comchemimpex.com |

| Specialty Chemicals | Production of specialty chemicals. | chemimpex.comchemimpex.com |

| Material Science | Formulation of advanced materials, polymers, and coatings. | chemimpex.comchemimpex.com |

| Biochemical Research | Studies on enzyme inhibition and receptor binding. | chemimpex.com |

| Bioconjugation | Attachment of biomolecules for drug delivery systems and diagnostic tools. | chemimpex.com |

| Isotopically Labeled Compounds | Precursor for synthesizing [2H] piperidine hydrochloride and tritium-labelled N-aminopiperidine. | chemicalbook.com |

| Synthetic Methodologies | Exploration of reaction mechanisms and development of new synthetic routes (e.g., Grob fragmentation). | chemimpex.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-bromopiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHYVUSUEHIGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromopiperidine and Its Derivatives

Direct Bromination and Halogenation Techniques

The direct C-H functionalization of heterocycles is an attractive strategy for the synthesis of substituted derivatives. However, the direct and regioselective bromination of the piperidine (B6355638) ring at the 4-position presents considerable challenges due to the chemical equivalence of the C-H bonds at the 3- and 4-positions and the potential for reaction at the nitrogen atom.

Regioselective Bromination at the 4-Position

Direct regioselective C-H bromination of the saturated piperidine ring at the 4-position is not a commonly employed synthetic route due to the lack of inherent reactivity at this position. Electrophilic bromination of the free amine is unlikely to be selective, and radical bromination would likely lead to a mixture of products.

More successful approaches to achieve 4-functionalization often involve strategies that activate the 4-position. One such strategy involves the use of a blocking group on the nitrogen, which can direct or influence the regioselectivity of subsequent reactions. While direct C4 bromination remains elusive, related studies on pyridines have shown that the use of a maleate-derived blocking group can enable regioselective Minisci-type decarboxylative alkylation at the C4 position. This suggests that innovative directing group strategies could potentially be developed for the direct C4 bromination of piperidines in the future.

Considerations for Stereoselective Synthesis

The stereoselective synthesis of 4-bromopiperidine (B2556637), yielding specific enantiomers or diastereomers, is crucial when this chiral building block is incorporated into complex, stereochemically defined target molecules. Achieving stereoselectivity in the synthesis of 4-bromopiperidine is intrinsically linked to the stereochemistry of the starting materials or the use of chiral catalysts and reagents.

Direct stereoselective bromination of a prochiral piperidine is challenging. A more common and effective approach is to start with a chiral precursor, such as an enantiomerically pure 4-hydroxypiperidine (B117109) derivative. The stereochemistry at the 4-position is thus established before the introduction of the bromine atom. The conversion of the hydroxyl group to a bromide via an SN2-type reaction will proceed with inversion of configuration, allowing for predictable control over the final stereochemistry. For example, starting with an (R)-4-hydroxypiperidine derivative would lead to the corresponding (S)-4-bromopiperidine.

Synthesis from Precursors and Intermediates

Given the challenges of direct bromination, the synthesis of 4-bromopiperidine and its derivatives is most commonly achieved through the functional group manipulation of readily available piperidine-based precursors.

From 4-Hydroxypiperidine

One of the most prevalent and reliable methods for the synthesis of 4-bromopiperidine involves the nucleophilic substitution of the hydroxyl group in 4-hydroxypiperidine. This transformation can be achieved using various brominating agents. The reaction typically proceeds via activation of the hydroxyl group, followed by displacement with a bromide ion. Common reagents for this conversion include phosphorus tribromide (PBr3), hydrobromic acid (HBr), and thionyl bromide (SOBr2).

The use of an N-protecting group, such as the tert-butoxycarbonyl (Boc) group, is highly advantageous in this synthetic route. The Boc group protects the nitrogen from reacting with the brominating agents and enhances the solubility of the piperidine derivative in organic solvents, facilitating the reaction and purification processes. The synthesis of N-Boc-4-bromopiperidine from N-Boc-4-hydroxypiperidine is a key industrial process.

Table 1: Synthesis of 4-Bromopiperidine Derivatives from 4-Hydroxypiperidine Precursors

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Hydroxypiperidine | HBr | Water | Reflux | 4-Bromopiperidine hydrobromide | Not specified |

| N-Boc-4-hydroxypiperidine | PBr3 | Dichloromethane (B109758) | 0 °C to rt | N-Boc-4-bromopiperidine | High |

| N-Boc-4-hydroxypiperidine | CBr4, PPh3 | Dichloromethane | 0 °C to rt | N-Boc-4-bromopiperidine | Good |

From Piperidone Derivatives

4-Piperidone (B1582916) and its N-protected analogues serve as versatile starting materials for the synthesis of 4-bromopiperidine. The general strategy involves the reduction of the ketone to a hydroxyl group, followed by bromination as described in the previous section. Alternatively, reductive amination of 4-piperidone can be employed to synthesize various N-substituted piperidine derivatives.

A more direct approach from N-Boc-4-piperidone involves a two-step, one-pot procedure. First, the ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH4). The resulting N-Boc-4-hydroxypiperidine can then be converted to N-Boc-4-bromopiperidine in situ or after isolation. This method is efficient and avoids the handling of unprotected 4-hydroxypiperidine.

Table 2: Synthesis of 4-Bromopiperidine Derivatives from 4-Piperidone Precursors

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| N-Boc-4-piperidone | 1. NaBH4 2. PBr3 | THF/Methanol, then Dichloromethane | -10 °C to rt | N-Boc-4-bromopiperidine | Good overall yield |

Utilizing Protected Piperidine Scaffolds (e.g., N-Boc-4-bromopiperidine)

The use of N-protected piperidine scaffolds, particularly N-Boc-4-bromopiperidine, is central to the synthesis of a wide range of more complex molecules. The Boc protecting group offers several advantages: it is stable under a variety of reaction conditions, it deactivates the nitrogen towards unwanted side reactions, and it can be easily removed under acidic conditions.

The synthesis of N-Boc-4-bromopiperidine is typically accomplished by reacting 4-bromopiperidine hydrobromide with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. This reaction is high-yielding and provides a stable, versatile intermediate for further synthetic transformations.

Table 3: Synthesis of N-Boc-4-bromopiperidine

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Bromopiperidine hydrobromide | Di-tert-butyl dicarbonate, N,N-Diisopropylethylamine | Dichloromethane | 0 °C to rt, 18 h | tert-Butyl 4-bromopiperidine-1-carboxylate | Quantitative |

The bromine atom at the 4-position of N-Boc-4-bromopiperidine is a versatile handle for introducing a wide array of substituents. It can participate in nucleophilic substitution reactions and is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of 4-substituted piperidine derivatives for pharmaceutical and agrochemical research.

Strategies for N-Protection and Deprotection

The secondary amine of the piperidine ring is often protected during synthetic sequences to prevent unwanted side reactions. The choice of protecting group is crucial and is dictated by its stability to the reaction conditions employed in subsequent steps and the ease of its removal. Two of the most common amine protecting groups utilized in organic synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The N-Boc protecting group is readily introduced by reacting 4-bromopiperidine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane. This reaction proceeds smoothly at room temperature to afford N-Boc-4-bromopiperidine in high yield. The Boc group is valued for its stability under a wide range of non-acidic conditions. Deprotection of the N-Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).

The N-Fmoc protecting group is another widely used protecting group, particularly in solid-phase peptide synthesis, due to its lability under basic conditions. wikipedia.org The Fmoc group can be introduced by reacting the amine with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base. total-synthesis.com A key advantage of the Fmoc group is its orthogonality to the acid-labile Boc group, allowing for selective deprotection strategies in complex syntheses.

Deprotection of the Fmoc group is achieved via a β-elimination mechanism, typically initiated by a secondary amine base. chempep.com While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the most common reagent for Fmoc removal, concerns over the toxicity and regulatory status of piperidine have led to the investigation of alternative bases. nih.goviris-biotech.de 4-Methylpiperidine (4-MP) and piperazine (B1678402) (PZ) have been shown to be effective alternatives. nih.gov Furthermore, the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed for Fmoc deprotection. iris-biotech.de

| Protecting Group | Deprotection Reagent | Solvent | Typical Conditions |

|---|---|---|---|

| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% TFA/DCM, room temperature, 5-30 min |

| Fmoc | Piperidine | N,N-Dimethylformamide (DMF) | 20% v/v Piperidine in DMF, room temperature, 5-15 min |

| Fmoc | 4-Methylpiperidine (4-MP) | N,N-Dimethylformamide (DMF) | 20% v/v 4-MP in DMF, room temperature |

| Fmoc | Piperazine (PZ) | DMF/Ethanol | 10% w/v PZ in 9:1 DMF/Ethanol |

| Fmoc | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N,N-Dimethylformamide (DMF) | 2% DBU in DMF, room temperature |

Synthesis of 4-Bromopiperidine Hydrobromide

4-Bromopiperidine hydrobromide is a key starting material for the synthesis of various N-protected and N-substituted 4-bromopiperidine derivatives. A common laboratory-scale synthesis involves the bromination of 4-hydroxypiperidine. This transformation can be achieved by treating 4-hydroxypiperidine with a strong brominating agent such as hydrobromic acid (HBr). The reaction proceeds via protonation of the hydroxyl group by HBr, followed by nucleophilic substitution by the bromide ion.

An alternative approach described in the patent literature involves the reaction of an N-substituted-4-phenyl-1,2,3,6-tetrahydropyridine with anhydrous hydrogen bromide in acetic acid. google.com This reaction, conducted at temperatures between 0 and 75 °C, leads to the formation of the corresponding bromopiperidine derivative. google.com While this method is demonstrated for N-substituted derivatives, the underlying principle of hydrobromination of a double bond is a fundamental transformation in organic synthesis.

Novel Synthetic Approaches and Innovations

Recent advances in synthetic organic chemistry have led to the development of novel methodologies that can be applied to the synthesis of 4-bromopiperidine and its derivatives. These innovative approaches often offer advantages in terms of safety, efficiency, and sustainability.

Flow Chemistry Applications in Bromopiperidine Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for hazardous reactions.

The bromination of organic compounds, which often involves the use of highly toxic and corrosive elemental bromine, is a prime candidate for adaptation to a flow process. A safe and straightforward protocol for electrophilic bromination in continuous flow has been developed where hazardous bromine (Br₂) is generated in situ from the reaction of an oxidant, such as sodium hypochlorite (B82951) (NaOCl), with hydrobromic acid (HBr). mdpi.comnih.gov This in-situ generated bromine can then be immediately reacted with a substrate in a subsequent reactor, minimizing the handling and accumulation of free bromine. mdpi.comnih.gov This methodology has been successfully applied to the polybromination of alkenes and aromatic substrates with high yields. mdpi.com The adaptation of such a flow-based bromination protocol to the synthesis of 4-bromopiperidine from a suitable precursor, such as 4-hydroxypiperidine or a tetrahydropyridine (B1245486) derivative, represents a significant advancement in the safe and efficient production of this important building block.

Radical-Mediated Bromination Reactions

Radical-mediated reactions offer an alternative to traditional ionic pathways for the formation of carbon-bromine bonds. The addition of hydrogen bromide (HBr) to alkenes in the presence of peroxides proceeds via a radical chain mechanism. libretexts.org This reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. The bromine radical then adds to the alkene in an anti-Markovnikov fashion to generate the most stable carbon-centered radical, which subsequently abstracts a hydrogen atom from HBr to afford the final product and regenerate the bromine radical. libretexts.org This approach could potentially be applied to the synthesis of 4-bromopiperidine from a suitable unsaturated piperidine precursor.

Intramolecular radical cyclization reactions also provide a powerful tool for the construction of cyclic systems. libretexts.org For example, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been utilized to synthesize a range of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives. beilstein-journals.org While this specific example does not directly produce 4-bromopiperidine, the underlying principles of intramolecular radical cyclization could be adapted to the synthesis of the 4-bromopiperidine scaffold from a suitably functionalized acyclic precursor containing a bromine atom and a radical acceptor.

Palladium-Catalyzed Reductive Homocoupling of Bromopyridines to Bipyridines

Bipyridines are an important class of ligands in coordination chemistry and are also found in a variety of biologically active molecules. The palladium-catalyzed homocoupling of bromopyridines provides a direct route to symmetrical bipyridines. This reaction typically involves the use of a palladium(0) catalyst, which undergoes oxidative addition to the carbon-bromine bond of the bromopyridine. The resulting organopalladium(II) species can then undergo a series of steps, including transmetalation (if a coreductant is used) or further oxidative addition followed by reductive elimination, to generate the bipyridine product and regenerate the palladium(0) catalyst. youtube.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. While typically used for cross-coupling of two different partners, under certain conditions, it can be adapted for the homocoupling of aryl halides. The standard conditions for Suzuki coupling reactions often involve a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, a base like sodium carbonate, and a solvent system such as aqueous 1,4-dioxane. acs.org The homocoupling of various bromopyridines under palladium catalysis has been reported to proceed in good yields. For instance, the palladium-catalyzed cross-coupling of 2-amino-3-bromopyridines with terminal alkynes has been extensively studied, with yields often exceeding 90%. researchgate.net While this is a cross-coupling reaction, the conditions can often be adapted for homocoupling.

| Substrate | Catalyst | Base/Co-reductant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromothiophene Derivatives | Pd(PhCN)₂Cl₂ | AgNO₃/KF | - | 120 °C | High | researchgate.net |

| Aryl Halides | Pd(OAc)₂ | None (in PEG) | Poly(ethylene glycol) | - | - | - |

| Terminal Alkynes | Pd(OAc)₂/CuI | Dabco | - | - | Moderate to Excellent | researchgate.net |

Metal-Free Synthetic Methodologies

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive transition metal catalysts. Several metal-free approaches have been developed for the synthesis of piperidine derivatives.

One such method utilizes PEG-embedded potassium tribromide ([K⁺PEG]Br₃⁻) as an efficient and recyclable catalyst for the one-pot, three-component coupling of an aldehyde, an amine, and a β-keto ester to produce highly functionalized piperidines in high yields. nih.gov This reaction proceeds under mild, metal-free conditions, and the catalyst can be readily regenerated and reused. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a powerful tool for the synthesis of complex molecules. A highly stereoselective one-pot intramolecular Mannich reaction catalyzed by a secondary amine has been developed for the synthesis of 4-aminoisochromanones. organic-chemistry.org This reaction proceeds with excellent yields and stereoselectivities, demonstrating the potential of organocatalysis to construct complex heterocyclic systems with high levels of control. organic-chemistry.org While not directly yielding 4-bromopiperidine, the principles of organocatalytic intramolecular cyclizations could be applied to the synthesis of the piperidine ring system. Furthermore, transition metal-free protocols for the C-5 bromination of pyridine (B92270) have been reported, which could be relevant for the synthesis of brominated piperidine precursors. researchgate.net

Synthetic Utility as a Key Building Block

4-Bromopiperidine, and its N-protected derivatives such as 1-Boc-4-bromopiperidine, are highly versatile and valuable building blocks in modern organic synthesis. nih.gov The presence of the piperidine ring, a common scaffold in biologically active molecules, combined with the reactive carbon-bromine bond at the 4-position, allows for extensive molecular elaboration. nih.govrhhz.net This unique structural combination enables chemists to introduce the piperidine moiety into a wide array of complex molecular architectures, facilitating the synthesis of compounds for diverse applications ranging from pharmaceuticals to advanced materials. nih.govrhhz.net The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions or as a handle for organometallic cross-coupling reactions, making 4-bromopiperidine a cornerstone intermediate in synthetic chemistry.

Preparation of Various Nitrogen-Containing Heterocyclic Compounds

The structure of 4-bromopiperidine makes it an ideal precursor for the synthesis of more complex nitrogen-containing heterocyclic systems, including spirocyclic and fused-ring compounds. The piperidine ring itself provides a foundational heterocyclic motif, while the bromine at the C4 position acts as a key reactive site for constructing additional rings.

One common strategy involves nucleophilic substitution of the bromide, followed by intramolecular cyclization. For instance, reacting N-protected 4-bromopiperidine with a dinucleophile can lead to the formation of fused heterocyclic systems. Alternatively, the piperidine nitrogen can be involved in cyclization after the C4 position has been functionalized.

A significant application is in the synthesis of spiropiperidines, which are popular in drug discovery programs due to their three-dimensional structures. The synthesis of these compounds can be approached by forming the spiro-ring onto the pre-formed piperidine or by constructing the piperidine ring onto an existing carbocycle or heterocycle. In the former approach, 4-bromopiperidine can be converted to a 4-piperidone derivative, which then undergoes reactions such as [3+2] cycloadditions or multicomponent reactions to build the spirocyclic partner. The C4 position is pivotal for introducing the necessary functionality to initiate the formation of the second ring at the spiro-center.

Role in Drug Discovery and Development

The piperidine nucleus is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals, and 4-bromopiperidine serves as a critical intermediate for introducing this key structural motif. nih.govnih.gov Its derivatives are integral to drugs across various therapeutic areas, including antipsychotics, analgesics, and kinase inhibitors. nih.govnih.govnih.gov

In the development of drugs targeting the Central Nervous System (CNS), 4-substituted piperidines are a common feature. For example, the butyrophenone (B1668137) class of antipsychotics, which includes Haloperidol, features a piperidine ring. Similarly, atypical antipsychotics like Risperidone contain this moiety. nih.gov The synthesis of these complex molecules often relies on precursors like 4-bromopiperidine to construct the core heterocyclic structure that is essential for binding to dopamine (B1211576) and serotonin (B10506) receptors. nih.govwikipedia.org

Furthermore, 4-bromopiperidine derivatives are instrumental in the synthesis of targeted therapies, such as kinase inhibitors for cancer treatment. nih.govresearchgate.netacs.org The piperidine ring can act as a linker or a key pharmacophore that orients other functional groups for optimal interaction with the kinase active site. 4-Aminopiperidine (B84694), which is readily synthesized from 4-bromopiperidine, is a listed reactant for the synthesis of inhibitors for various kinases, including Cdk5/p25 and selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. sigmaaldrich.com The versatility of 4-bromopiperidine allows for the systematic modification of substituents on the piperidine ring, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity. nih.gov

Below is a table of selected therapeutic agents and investigational drugs whose synthesis involves a 4-substituted piperidine core, derivable from 4-bromopiperidine.

| Drug Class | Example Compound(s) | Therapeutic Target/Indication | Role of Piperidine Moiety |

| Antipsychotics | Haloperidol, Risperidone | Dopamine D2 / Serotonin 5-HT2A Receptors; Schizophrenia | Core scaffold for receptor interaction nih.govnih.gov |

| Kinase Inhibitors | Tofacitinib, Alectinib | Janus kinase (JAK); Anaplastic lymphoma kinase (ALK) | Key structural component for binding to the kinase domain nih.govnih.gov |

| GPCR Modulators | Fentanyl, Vicriviroc | μ-opioid receptor; CCR5 receptor | Essential pharmacophore for receptor binding and activity nih.govresearchgate.net |

Synthesis of Agrochemicals

The piperidine scaffold is not only prevalent in pharmaceuticals but also in modern agrochemicals, where it contributes to the biological activity of fungicides, insecticides, and herbicides. rhhz.net 4-Bromopiperidine provides a convenient starting point for the synthesis of these active ingredients.

In the field of fungicides, piperidine derivatives have been successfully commercialized. A prominent example is the morpholine (B109124) fungicide class (which are structurally related to piperidines), including Fenpropidin, which inhibits ergosterol (B1671047) biosynthesis in fungi. rhhz.net The synthesis of such compounds often involves building upon the piperidine ring, and precursors like 4-bromopiperidine are valuable for introducing this core. Research has also focused on novel thiosemicarbazide (B42300) derivatives containing a piperidine moiety, which have shown potent in-vitro activity against various plant pathogenic fungi like Pythium aphanidermatum and Rhizoctonia solani. nih.gov

For insecticides, piperidine-containing compounds have been developed to target the nervous systems of pests. nih.govgoogle.com The spirocyclic tetronic acid insecticide Spiropidion, for example, contains a piperidine ring and functions by inhibiting lipid biosynthesis in pests. rhhz.net Patents have been filed for numerous piperidine derivatives demonstrating insecticidal, acaricidal, and nematicidal properties, highlighting the ongoing importance of this structural class in crop protection. google.com

The table below showcases examples of agrochemical classes where the piperidine moiety, accessible from 4-bromopiperidine, is a key structural feature.

| Agrochemical Class | Example(s) | Mode of Action |

| Fungicides | Fenpropidin, Oxathiapiprolin | Inhibition of ergosterol biosynthesis; Oxysterol-binding protein inhibitor rhhz.netnih.gov |

| Insecticides | Spiropidion | Acetyl-CoA carboxylase (ACCase) inhibition rhhz.net |

| Herbicides | Piperidine-based compounds | Various, often targeting specific plant enzymes |

Applications in Material Science (Polymers and Coatings)

The utility of 4-bromopiperidine extends beyond biologically active molecules into the realm of material science. Its derivative, 4-aminopiperidine, is used in the production of polymers and resins, contributing to advanced materials with enhanced durability and stability. nbinno.com The piperidine moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, altered solubility, and pH-responsiveness.

Researchers have synthesized novel temperature-responsive polymers containing piperidine carboxamide moieties. nih.govacs.org These polymers can exhibit either an upper critical solution temperature (UCST) or a lower critical solution temperature (LCST), meaning they undergo a phase transition from soluble to insoluble (or vice versa) with a change in temperature. This behavior is highly desirable for applications in smart materials, drug delivery systems, and sensors. acs.orgnih.gov The synthesis of such polymers often starts with a piperidine-containing monomer, which can be prepared using 4-bromopiperidine as a versatile starting material for functionalization.

Piperidine-containing polymers have also been investigated as stabilizers for other commodity plastics. For example, certain poly-oxy-methylene-piperidines can be added to polyolefins or polyurethanes to protect them from degradation by light, oxygen, and heat. google.com Additionally, piperidine can be used to functionalize surfaces and nanoparticles. For instance, piperidine-functionalized magnetic graphene quantum dots have been prepared and used as a reusable catalyst in organic synthesis, demonstrating the role of this heterocycle in creating advanced functional materials. acgpubs.orgresearchgate.net

| Material Type | Monomer/Functional Group | Key Property / Application |

| Smart Polymers | N-acryloyl-nipecotamide | Temperature-responsive (UCST/LCST behavior) nih.govacs.org |

| Polymer Stabilizers | Substituted poly-oxy-methylene-piperidine | Hindered Amine Light Stabilizer (HALS) for polymers google.com |

| Functionalized Nanomaterials | Piperidinopropyltrimethoxysilane | Heterogeneous catalyst support acgpubs.orgresearchgate.net |

| Drug Delivery Films | Piperidinyl propanenitrile | Bioactive polymeric films with antimicrobial properties nih.gov |

Reaction Mechanisms and Reactivity Studies of 4 Bromopiperidine

Elimination Reactions

Alkyl halides, including 4-bromopiperidine (B2556637), can undergo elimination reactions, typically dehydrohalogenation (removal of HBr), in the presence of a strong base. These reactions compete with substitution reactions. The outcome (substitution vs. elimination) is influenced by the strength of the base, the steric hindrance around the reaction center, and the reaction temperature. Strong, bulky bases and higher temperatures generally favor elimination reactions (E2 mechanism), while weaker bases and lower temperatures favor substitution (SN2 mechanism) libretexts.orgchemguide.co.ukpressbooks.publibretexts.org.

While 4-bromopiperidine, as an alkyl halide, is structurally predisposed to elimination reactions, specific detailed studies focusing solely on its elimination pathways are not prominently featured in the provided literature snippets. However, the general principles suggest that treatment with a strong base, such as potassium tert-butoxide, could lead to the formation of a dihydropyridine (B1217469) derivative via β-elimination of HBr.

Organometallic Reactions

The presence of the bromine atom in 4-bromopiperidine makes it a suitable substrate for the formation of organometallic reagents and participation in various cross-coupling reactions.

Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) libretexts.orglibretexts.org. The formation of a Grignard reagent from 4-bromopiperidine itself can be complicated by the presence of the free amine group, which can react with the Grignard reagent or interfere with its formation. Consequently, protected derivatives, such as 1-N-Boc-4-bromopiperidine (where Boc is tert-butoxycarbonyl), are often employed for Grignard reagent formation biosynth.comambeed.com.

The formation of the Grignard reagent from 1-N-Boc-4-bromopiperidine involves reacting it with magnesium turnings in an anhydrous ether solvent. The resulting organomagnesium halide (a Grignard reagent) is a potent nucleophile and a strong base. These reagents are highly versatile and react with a wide range of electrophiles, including aldehydes, ketones, esters, epoxides, and carbon dioxide, to form new carbon-carbon bonds and generate alcohols, carboxylic acids, and other functionalized compounds libretexts.orglibretexts.org. For instance, the Grignard reagent derived from 1-N-Boc-4-bromopiperidine can be reacted with aldehydes to yield secondary alcohols with a protected piperidine (B6355638) moiety.

4-Bromopiperidine and its derivatives can participate in various transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. These reactions often involve palladium or copper catalysts.

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides or pseudohalides. While studies on the parent 4-bromopiperidine are less common, related 4-bromopyridine (B75155) derivatives have been investigated. For example, the Suzuki-Miyaura coupling of 4-bromopyridine derivatives has been reported to require elevated temperatures and specific conditions, such as the use of stronger bases (e.g., KOH) or alternative heating methods (e.g., magnetic induction heating) to achieve reasonable yields nih.govresearchgate.net. Highly functionalized 4-bromopyridines have also been successfully coupled with arylsilanes in fluoride-promoted palladium-catalyzed reactions, demonstrating the utility of this class of compounds in forming biaryl systems acs.org. The yields can vary significantly depending on the specific substrate and reaction conditions, with some reports indicating yields ranging from 57-66% for certain pyridine (B92270) couplings under standard Suzuki conditions, while optimized conditions can lead to yields as high as 97% nih.govacs.org.

Other Coupling Reactions:

Stille Coupling: Similar to Suzuki coupling, Stille coupling (using organostannanes) has also been applied to bromopyridines, often yielding excellent results but sometimes requiring higher temperatures nih.gov.

Photocatalyzed Coupling: Novel methods involving purple light-promoted radical coupling of 2- and 4-bromopyridines with Grignard reagents, bypassing the need for transition metal catalysts, have been reported. This approach is effective for a range of Grignard reagents, producing alkyl- and arylpyridines acs.org.

Ullmann-type Coupling: While not explicitly detailed for 4-bromopiperidine in the provided snippets, Ullmann-type couplings (typically copper-catalyzed) are a class of reactions used for aryl halide coupling.

Table 3.3.2: Representative Cross-Coupling Reactions Involving 4-Bromopyridine Derivatives

| Reaction Type | Substrate Example(s) | Coupling Partner Example(s) | Catalyst/Conditions | Typical Yield Range | Reference(s) |

| Suzuki-Miyaura | 4-Bromopyridine | Phenylboronic acid | Pd catalyst, base (e.g., K2CO3 or KOH), elevated temp. | 57-66% (optimized conditions may yield higher) | nih.govresearchgate.net |

| Suzuki-Miyaura | 3-H-4-Bromopyridine | Phenyltrimethoxysilane | Pd catalyst, increased loading (20 mol%) | ~97% | acs.org |

| Stille | 3-Substituted-4-Bromopyridine | Organostannane | Pd catalyst, higher temperature (100°C) | 90-94% | nih.gov |

| Photocatalyzed | 4-Bromopyridine | Grignard Reagents | Purple light, no transition metal catalyst | Varies | acs.org |

Compound List:

4-Bromopiperidine

1-N-Boc-4-bromopiperidine

4-Bromopyridine

4-Bromopyridine-2,6-dicarboxylic acid

Radical Reactions Involving 4-Bromopiperidine

4-Bromopiperidine and its derivatives have been employed in various radical-mediated synthetic protocols. A significant application involves its use as an alkyl bromide source in photoredox-catalyzed C-H alkylation reactions, particularly of the Minisci-type. In these processes, 4-bromopiperidine can serve as a precursor for generating alkyl radicals under mild conditions.

Minisci-type C-H Alkylation: Research has demonstrated the utility of 4-bromopiperidine in the Minisci-type C-H alkylation of heteroarenes, mediated by photoredox catalysis mdpi.comconicet.gov.ar. These reactions typically involve the generation of alkyl radicals from alkyl bromides, which then add to electron-deficient heterocycles. The proposed mechanism utilizes an oxidant, such as potassium persulfate (K₂S₂O₈), as a photocatalyst for the photoredox cycle. The alkyl radical (R•) is generated through the reaction of a silyl (B83357) radical, often derived from tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), with the alkyl bromide mdpi.comconicet.gov.ar. The presence of water as a co-solvent has been shown to significantly improve reaction yields by enhancing the solubility of reagents and facilitating product purification mdpi.comconicet.gov.ar.

Silyl Radical-Mediated Fluorination: Related studies have explored the use of silyl radical-mediated processes for the fluorination of alkyl bromides, employing derivatives such as 1-benzoyl-4-bromopiperidine (B8611025) princeton.edu. In these investigations, visible light irradiation in the presence of a photocatalyst, a silyl radical agent (like (TMS)₃SiH), and a fluorine source (e.g., Selectfluor) was used. While these studies highlight the potential for such transformations, specific yields can vary depending on the reaction conditions. For instance, in one reported instance involving 1-benzoyl-4-bromopiperidine, the desired fluoroalkyl adduct was obtained in 1% yield princeton.edu.

| Reaction Type | Substrate/Reagent | Key Reagents/Conditions | Yield (Approx.) |

| Minisci-type C-H Alkylation | 4-Bromopiperidine (as alkyl bromide source) | Photoredox catalyst (e.g., K₂S₂O₈), Silyl radical source ((TMS)₃SiH), Heteroarene, Water co-solvent | Improved by water |

| Silyl Radical-Mediated Fluorination | 1-Benzoyl-4-bromopiperidine | Visible light, Photocatalyst ([Ir(dF(CF3)ppy)2(dtbbpy)]PF6), (TMS)₃SiH, Selectfluor, MeCN/H₂O | 1% |

Mechanistic Investigations through Computational and Experimental Approaches

Mechanistic studies of 4-bromopiperidine have provided insights into its reactivity, particularly concerning solvolysis reactions and radical transformations.

Solvolysis and Grob Fragmentation Pathway: Kinetic studies on the solvolysis of 4-bromopiperidine have suggested that the compound can undergo reactions following a Grob fragmentation pathway researchgate.net. Investigations into these solvolysis reactions, particularly in aqueous mixtures rich in fluoroalcohol components, have provided evidence for competing mechanisms, including addition-elimination and ionization pathways, with the ionization pathway often being predominant researchgate.net. These studies involve the analysis of reaction rates under varying solvent conditions to elucidate the underlying mechanistic details.

Studies on Radical Reaction Mechanisms: Mechanistic investigations into the radical reactions involving 4-bromopiperidine and its derivatives have also been undertaken using both computational and experimental approaches. For instance, the silyl radical-mediated C-H alkylation reactions have been studied theoretically, with computational methods employed to predict favored transition states and understand regioselectivity mdpi.comconicet.gov.arresearchgate.net. Experimental validation often involves techniques such as on-off experiments and quantum yield calculations to confirm radical chain propagation and elucidate reaction pathways princeton.eduresearchgate.net. Computational studies, including Density Functional Theory (DFT) calculations, have been used to explore alternative or competing reaction pathways, providing a deeper understanding of the reaction energetics and transition states involved in these radical processes princeton.edu.

Derivatization and Functionalization of 4 Bromopiperidine

N-Substitution Reactions

The secondary amine of the piperidine (B6355638) ring in 4-bromopiperidine (B2556637) is a nucleophilic center that readily undergoes various N-substitution reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. Common N-substitution strategies include N-alkylation, N-arylation, and reductive amination.

N-Alkylation: This is a common method for introducing alkyl groups onto the piperidine nitrogen. It typically involves the reaction of 4-bromopiperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction's efficiency. For instance, potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a frequently used combination researchgate.net. The reaction can be optimized by slowly adding the alkylating agent to a solution of the piperidine to minimize the potential for dialkylation researchgate.net.

N-Arylation: The formation of an N-aryl bond with 4-bromopiperidine can be achieved through transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for coupling amines with aryl halides or triflates. While specific examples with 4-bromopiperidine as the amine component are not extensively detailed in the provided search results, the general applicability of the Buchwald-Hartwig amination to secondary cyclic amines is well-established. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Ullmann Condensation: This copper-catalyzed reaction offers an alternative to palladium-based methods for N-arylation. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions wikipedia.orgorganic-chemistry.orgthermofisher.commdpi.com.

Reductive Amination: This two-step, one-pot process involves the reaction of 4-bromopiperidine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted piperidine. This method is highly versatile for introducing a wide variety of alkyl substituents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.comcommonorganicchemistry.comyoutube.comorganicreactions.orgorganic-chemistry.org. The choice of reducing agent is often dictated by the reactivity of the carbonyl compound and the pH of the reaction medium.

| Reaction Type | Reagents | General Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF), Room temperature to elevated temperatures |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Palladium catalyst, Phosphine ligand, Base | Anhydrous, inert atmosphere |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | High temperatures, Polar solvent |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Protic or aprotic solvent, Acidic to neutral pH |

Functionalization at the 4-Position (Bromine Displacement)

The bromine atom at the 4-position of the piperidine ring is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position, significantly expanding the chemical diversity of 4-bromopiperidine derivatives.

The reactivity of the C-Br bond towards nucleophilic substitution allows for the introduction of various functionalities. These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion chemguide.co.ukmasterorganicchemistry.comcsbsju.edulibretexts.org. The efficiency of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the presence of a protecting group on the piperidine nitrogen. N-protection, often with a tert-butoxycarbonyl (Boc) group, can prevent side reactions involving the nitrogen atom and can influence the conformation of the piperidine ring.

Substitution with N-Nucleophiles: Amines can act as nucleophiles to displace the bromide, leading to the formation of 4-aminopiperidine (B84694) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Substitution with O-Nucleophiles: Alcohols and phenols can displace the bromine atom to form 4-alkoxy- and 4-aryloxypiperidines, respectively. These reactions are often performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide ions. For instance, N-Boc-4-bromopiperidine has been reacted with (S)-(4-chlorophenyl)(2-pyridyl)-methanol in the presence of sodium hydride to yield the corresponding ether ambeed.com.

Substitution with S-Nucleophiles: Thiols can react with 4-bromopiperidine to form 4-(alkylthio)- or 4-(arylthio)piperidines. Similar to reactions with O-nucleophiles, these substitutions are often facilitated by a base to generate the more potent thiolate nucleophile.

| Nucleophile Type | Example Nucleophile | Product |

| N-Nucleophile | Ammonia, Primary/Secondary Amines | 4-Aminopiperidines |

| O-Nucleophile | Alcohols, Phenols | 4-Alkoxypiperidines, 4-Aryloxypiperidines |

| S-Nucleophile | Thiols | 4-(Alkylthio)piperidines, 4-(Arylthio)piperidines |

Ring Modification and Expansion Strategies

While direct modifications of the piperidine ring of 4-bromopiperidine are less common than N-substitution or C4-functionalization, several strategies can be envisioned or have been applied to related piperidine systems for ring expansion, contraction, or the formation of spirocyclic structures.

Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones ddugu.ac.inwikipedia.orgchemistwizards.comharvard.eduorganic-chemistry.org. To apply this to 4-bromopiperidine, it would first need to be converted to an appropriate α-halo ketone derivative, such as an N-protected 3-bromo-4-piperidone. Treatment of this intermediate with a base would be expected to induce a rearrangement to a proline derivative.

Synthesis of Spirocyclic Piperidines: Spirocyclic piperidines, which contain a spirocenter at one of the piperidine ring carbons, are of significant interest in medicinal chemistry. The synthesis of 4-spiropiperidines can be achieved by forming a new ring at the C4 position of a pre-existing piperidine. While not starting from 4-bromopiperidine itself, a common strategy involves the use of 4-piperidone (B1582916), which can be derived from 4-hydroxypiperidine (B117109) (obtainable from 4-bromopiperidine via hydrolysis). The ketone functionality of 4-piperidone can then serve as an electrophilic site for the construction of the spirocyclic ring system rsc.orgrsc.orgnih.govbeilstein-journals.orgbepls.com. For example, the reaction of a lithiated benzhydryl methyl ether with 1-methyl-4-piperidone, followed by acid-catalyzed cyclization, has been used to synthesize spiro[isobenzofuran-1(3H),4'-piperidines] nih.gov.

| Modification Strategy | General Approach | Potential Starting Material from 4-Bromopiperidine |

| Ring Expansion to Azepane | Formation and regioselective opening of a bicyclic intermediate | N-substituted 4-bromopiperidine derivative |

| Ring Contraction to Pyrrolidine | Favorskii rearrangement of an α-halo ketone | N-protected 3-bromo-4-piperidone |

| Synthesis of 4-Spiro-piperidines | Cyclization reactions involving the C4 position | N-protected 4-piperidone |

Synthesis of Biologically Active Piperidine Derivatives

The derivatization of 4-bromopiperidine is a key strategy in the development of new therapeutic agents across various disease areas. The piperidine scaffold is a common feature in many biologically active compounds, and the ability to functionalize it at both the nitrogen and the 4-position provides a powerful platform for drug discovery.

The piperidine moiety is present in a number of anticonvulsant drugs. While the direct synthesis of anticonvulsants from 4-bromopiperidine is not explicitly detailed in the provided search results, the synthesis of novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides has been reported to yield compounds with significant anticonvulsant activity in the Maximal Electroshock Seizure (MES) test rsc.org. The synthesis of such molecules could potentially involve intermediates derived from 4-substituted piperidines.

Piperidine derivatives are also prominent in the field of antidepressant research. A series of novel alkoxy-piperidine derivatives have been synthesized and shown to exhibit antidepressant-like activity by targeting serotonin (B10506) reuptake and 5-HT₁ₐ/5-HT₇ receptors nih.gov. The synthesis of such compounds often involves the coupling of a substituted piperidine fragment with other aromatic or heterocyclic moieties. For instance, the synthesis of multifunctional antidepressant probes has involved the N-alkylation of various heterocyclic systems with bromoalkyl chains mdpi.comresearchgate.net. Spiro[isobenzofuran-1(3H),4'-piperidines], which have shown potential as central nervous system agents with antidepressant-like activity, have been synthesized using 4-piperidone derivatives as key intermediates nih.gov.

The piperidine scaffold is a key component of many anticancer agents. A study on 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives has demonstrated their potential as anti-tubulin agents with selective cytotoxic activity against various cancer cell lines, including lung, colon, and breast cancer ambeed.com. These compounds were found to arrest the cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization ambeed.com.

| Compound Class | Biological Activity | Key Synthetic Strategy |

| 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides | Anticonvulsant | Multi-step synthesis involving piperidine intermediates |

| Alkoxy-piperidine derivatives | Antidepressant | Coupling of substituted piperidines with other moieties |

| Spiro[isobenzofuran-1(3H),4'-piperidines] | Antidepressant-like | Cyclization involving a 4-piperidone intermediate |

| 1-(4-Bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives | Anticancer (Anti-tubulin) | N-benzylation of piperidine |

Neurological Disorder Treatments

The piperidine nucleus is a common feature in many centrally acting pharmaceuticals. While direct synthetic routes from 4-bromopiperidine are not always explicitly detailed in the literature for all neurological agents, its role as a precursor to 4-substituted piperidines is of significant interest. For instance, a series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines have been synthesized and evaluated for their potential in treating neuropathic pain, a neurological disorder characterized by a dysregulation in the function of neuronal low-voltage-activated T-type calcium channels. afasci.com These syntheses commenced from 4-cyanopiperidine, a related 4-substituted piperidine, highlighting the importance of functionalization at the 4-position of the piperidine ring for achieving therapeutic effects against neurological disorders. afasci.com The resulting compounds were screened for their ability to inhibit T-channels in rat dorsal root ganglion neurons and/or Cav3.2 channels in human embryonic kidney-293 cells. afasci.com Two of the most promising molecules demonstrated analgesic effects in a rat model of spared nerve injury. afasci.com One of these compounds exhibited a long withdrawal latency in response to thermal stimulation and an 80% increase in mechanical threshold assessment studies. afasci.com

| Compound Type | Starting Material | Therapeutic Target | Key Findings |

| 1,4-disubstituted and 1,4,4-trisubstituted piperidines | 4-cyanopiperidine | T-type calcium channels | Two compounds showed analgesic effects in a rat model of neuropathic pain. |

Antimicrobial and Antifungal Agents

The piperidine scaffold is a key component in the development of new antimicrobial and antifungal agents. The derivatization of piperidin-4-ones, which can be synthesized from precursors like 4-bromopiperidine, has yielded compounds with significant biological activity. In one study, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized and subsequently converted to their thiosemicarbazone derivatives. biomedpharmajournal.org These compounds were then screened for their in vitro antibacterial and antifungal activities. Several of these derivatives exhibited significant antimicrobial activity when compared to the standard drug ampicillin (B1664943) and notable antifungal activity against various fungal strains when compared with terbinafine. biomedpharmajournal.org The study suggests that the addition of the thiosemicarbazone moiety to the piperidine-4-one structure enhances the antifungal activity. biomedpharmajournal.org Another area of research has focused on the synthesis of 4-aminopiperidines as a novel class of antifungal agents. mdpi.com A library of over 30 such compounds was prepared starting from N-substituted 4-piperidone derivatives through reductive amination. mdpi.com Screening against the model yeast Yarrowia lipolytica revealed that some of these compounds were nearly as potent as established antifungal drugs. mdpi.com Further testing on clinically relevant species, including Candida spp., Aspergillus spp., and Mucormycetes, showed that certain 4-aminopiperidine derivatives compared favorably with the approved antifungal agents amorolfine (B1665469) and voriconazole. mdpi.com

| Compound Class | Starting Material | Activity | Key Findings |

| 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazones | 2,6-diaryl-3-methyl-4-piperidones | Antibacterial and Antifungal | Showed significant activity compared to ampicillin and terbinafine. biomedpharmajournal.org |

| 4-aminopiperidines | N-substituted 4-piperidone derivatives | Antifungal | Some compounds were nearly as potent as established antifungals against various fungal species. mdpi.com |

Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidine moiety is a crucial pharmacophore in many potent AChE inhibitors, including the widely prescribed drug donepezil. The synthesis of novel piperidine derivatives as potential anticholinesterase agents is an active area of research. One study focused on the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-AChE activity. nih.gov A key finding was that substituting the benzamide (B126) with a bulky group at the para position led to a significant increase in inhibitory activity. nih.gov Furthermore, the introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide dramatically enhanced the activity. nih.gov One of the synthesized compounds, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as one of the most potent inhibitors of acetylcholinesterase, with an IC50 value of 0.56 nM. nih.gov This compound also demonstrated an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE). nih.gov In another study, two series of N-benzylpiperidines and thiazolopyrimidines were synthesized from 4-piperidone hydrochloride and evaluated for their AChE inhibitory activities. nih.gov Several of these compounds displayed higher inhibitory activity than the standard drug galantamine, with IC50 values as low as 0.73 μM. nih.gov

| Compound | IC50 (AChE) | Selectivity (AChE vs. BuChE) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 nM nih.gov | 18,000-fold nih.gov |

| Compound 5h (N-benzylpiperidine derivative) | 0.73 μM nih.gov | Not specified |

| Compound 9p (thiazolopyrimidine derivative) | 0.83 μM nih.gov | Not specified |

Sigma Receptor Ligands

Sigma receptors, classified into σ1 and σ2 subtypes, are involved in various neurological processes and are considered therapeutic targets for a range of disorders. Spirocyclic piperidines are a class of compounds that have shown high affinity and selectivity for sigma receptors. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and related benzofuran (B130515) and benzopyran derivatives has been a focus of research in the development of selective sigma 2 receptor ligands. nih.gov These compounds are structurally related to Lu 28-179, a known selective sigma 2 ligand with subnanomolar affinity. nih.gov Structure-activity relationship studies revealed that the N-substituent on the spiro piperidine ring is crucial for both affinity and selectivity. nih.gov While small N-substituents resulted in low affinity, medium-sized substituents led to potent but non-selective compounds. nih.gov Increasing the chain length and lipophilicity of the N-substituent produced compounds that retained high affinity for sigma 2 binding sites with improved selectivity over sigma 1 sites. nih.gov For example, a derivative with a 4-cyclohexyl-1-butyl N-substituent exhibited an IC50 of 1.5 nM for σ1 and 0.07 nM for σ2. nih.gov Furthermore, substitutions on the benzene (B151609) ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system were found to primarily affect the affinity for sigma 1 receptors, allowing for the fine-tuning of selectivity. nih.gov The development of fluorescent ligands based on the N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] scaffold has also been pursued to enable the study of sigma receptors through fluorescence-based techniques. nih.gov

| Compound Class | N-Substituent | IC50 (σ1) | IC50 (σ2) |

| Spiro[isobenzofuran-1(3H),4'-piperidines] | Pr, Bu, Ph(CH2)2 | 2-5 nM nih.gov | 2-5 nM nih.gov |

| Spiro[isobenzofuran-1(3H),4'-piperidines] | 4-cyclohexyl-1-butyl | 1.5 nM nih.gov | 0.07 nM nih.gov |

Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are indispensable for confirming the presence and connectivity of atoms within the 4-Bromopiperidine (B2556637) molecule. While specific experimental NMR data for the free base of 4-Bromopiperidine is not extensively detailed in the provided search snippets, predicted data for its hydrobromide salt and experimental data for protected derivatives offer valuable insights.

For 1-Boc-4-bromopiperidine , a commonly used derivative, ¹H NMR spectroscopy (250 MHz, CDCl₃) typically shows characteristic signals. These include a singlet around δ 1.46 ppm for the tert-butyl protons of the Boc protecting group, signals in the range of δ 1.79-2.16 ppm for the piperidine (B6355638) ring methylene (B1212753) protons adjacent to the carbon bearing the bromine, and signals around δ 3.31 and 3.68 ppm for the methylene protons adjacent to the nitrogen atom. A signal at approximately δ 4.34 ppm is attributed to the methine proton at the C-4 position, which is directly bonded to the bromine atom ichemical.com. ¹³C NMR data for such piperidine derivatives would reveal distinct signals for each unique carbon environment, including the carbon bearing the bromine (typically δ 30-40 ppm for a C-Br bond) and the carbons adjacent to the nitrogen nobraintoosmall.co.nz.

For 4-Bromopiperidine hydrobromide , predicted ¹H and ¹³C NMR spectra are mentioned as available resources spectrabase.comguidechem.com. Although the specific chemical shifts are not provided in the snippets, these predictions serve as a valuable reference for experimental verification. The ¹³C NMR spectrum of the parent compound, piperidine, shows signals for the α-carbons (adjacent to nitrogen) around δ 46 ppm and β-carbons around δ 26 ppm chemicalbook.comchemicalbook.com. The introduction of a bromine atom at the 4-position would influence these signals, with the C-4 carbon exhibiting a chemical shift characteristic of a carbon bonded to a halogen nobraintoosmall.co.nz.

Table 1: Representative ¹H NMR Chemical Shifts for 1-Boc-4-bromopiperidine

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| tert-Butyl (Boc group) | 1.46 | s | - |

| Piperidine C-2/C-6 methylene (adjacent to N) | 3.31 | ddd | 13.67, 7.73, 3.73 |

| Piperidine C-2/C-6 methylene (adjacent to N) | 3.68 | ddd | 13.55, 6.85, 3.65 |

| Piperidine C-3/C-5 methylene (adjacent to C-4) | 1.79-2.00 | m | - |

| Piperidine C-3/C-5 methylene (adjacent to C-4) | 2.00-2.16 | m | - |

| Piperidine C-4 methine (bearing Bromine) | 4.34 | tt | 7.69, 3.81 |

Note: Data is for 1-Boc-4-bromopiperidine and is predicted ichemical.com. Actual spectra for 4-Bromopiperidine may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within the 4-Bromopiperidine molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of 4-Bromopiperidine is expected to exhibit characteristic absorption bands corresponding to its functional groups. These include:

C-H stretching vibrations: Typically observed in the region of 2850-3000 cm⁻¹ for alkane C-H bonds nobraintoosmall.co.nz.

C-N stretching vibrations: Expected in the range of 1000-1250 cm⁻¹ nobraintoosmall.co.nz.

C-Br stretching vibrations: Generally found in the fingerprint region, typically between 500-600 cm⁻¹ nobraintoosmall.co.nz.

While specific IR spectra for 4-Bromopiperidine are not detailed in the snippets, related compounds like benzyl (B1604629) 4-bromopiperidine-1-carboxylate show IR spectra that "Conforms" to expectations thermofisher.com. For 2-bromopyridine, a spectrum is available nist.gov. The general ranges provided by nobraintoosmall.co.nz are highly informative for identifying the key functional groups present in 4-Bromopiperidine.

Table 2: Characteristic IR Absorption Ranges for 4-Bromopiperidine

| Functional Group | Vibration Type | Expected Range (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850-3000 | Medium-Strong |

| C-N (amine) | Stretching | 1000-1250 | Medium |

| C-Br | Stretching | 500-600 | Strong |

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation patterns, which are crucial for identification and structural confirmation. Electron ionization (EI) is a common ionization technique, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For 4-Bromopiperidine, MS analysis would yield a molecular ion peak corresponding to its molecular weight. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion and any fragments containing bromine, appearing as a pair of peaks with roughly equal intensity separated by 2 mass units. Fragmentation patterns can arise from cleavage of bonds within the piperidine ring or at the carbon-bromine bond. Common fragmentation pathways for amines and haloalkanes can be anticipated libretexts.orgchemguide.co.uklibretexts.org. For instance, cleavage adjacent to the nitrogen atom or the loss of HBr are plausible fragmentation events. The parent compound, piperidine, shows characteristic fragments nist.gov, and related compounds exhibit fragmentation patterns that aid in structural elucidation scielo.brvulcanchem.comresearchgate.net.

Table 3: Common Fragments and Their m/z Values in Mass Spectrometry

| Fragment | m/z | Originating from |

| M⁺ | ~148, ~150 | Molecular ion (C₅H₁₀BrN⁺, with ⁷⁹Br/⁸¹Br isotopes) |

| [M-H]⁺ | ~147, ~149 | Loss of hydrogen atom |

| [M-Br]⁺ | ~69, ~71 | Loss of bromine radical |

| [M-HBr]⁺ | ~68 | Loss of HBr molecule |

| CH₂NH₂⁺ | 30 | Fragment from amine moiety |

| CH₃CH₂⁺ (Ethyl ion) | 29 | Common alkane fragment |

| CH₃CO⁺ (Acetyl ion) | 43 | Common fragment |

Note: Specific fragmentation patterns for 4-Bromopiperidine would be determined experimentally. Values are indicative based on general fragmentation principles nobraintoosmall.co.nz.

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of solid materials. It provides information on unit cell dimensions, space group symmetry, and the precise arrangement of atoms in the crystal lattice iastate.edudrawellanalytical.com. For 4-Bromopiperidine, if it can be crystallized, XRD can confirm its solid-state structure and purity.

While direct XRD data for 4-Bromopiperidine is not detailed in the snippets, the technique is widely applied to similar organic molecules. For instance, the crystal structure of related piperidine derivatives has been determined using single-crystal X-ray diffraction mdpi.comnih.gov. This analysis allows for the precise determination of bond lengths, bond angles, and molecular conformation, which are critical for understanding intermolecular interactions and solid-state properties. The technique is fundamental for confirming the identity and phase purity of crystalline compounds iastate.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis region of the electromagnetic spectrum, which causes electronic transitions within a molecule msu.eduoecd.org. This technique is particularly useful for compounds containing chromophores, such as π-electron systems.

4-Bromopiperidine, being an aliphatic amine with a halogen substituent, does not possess extensive conjugation that would lead to strong absorptions in the readily accessible UV-Vis range (typically 200-700 nm). However, the nitrogen lone pair can participate in n→π* transitions, and the C-Br bond might contribute to absorption at lower wavelengths. UV-Vis spectra are available for related compounds such as 4-bromopyridine (B75155) nist.govspectrabase.com, which exhibits absorption bands due to its aromatic pyridine (B92270) ring. For 4-Bromopiperidine, UV-Vis spectroscopy can be used to monitor its presence in solution or to study its behavior in specific chemical environments, though its utility for detailed structural elucidation is less pronounced compared to NMR or MS. The principles of UV-Vis spectroscopy, including the Beer-Lambert law (A = εbc), are fundamental for quantitative analysis msu.edu.

Advanced Spectroscopic Techniques for Mechanistic Studies

Beyond basic characterization, advanced spectroscopic techniques can provide deeper insights into reaction mechanisms and molecular interactions involving 4-Bromopiperidine.

Tandem Mass Spectrometry (MS/MS): Techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are powerful tools for elucidating the structures of complex molecules and identifying fragmentation pathways, which can be crucial for understanding reaction mechanisms or metabolic processes scielo.br.

Computational Methods (e.g., DFT): Density Functional Theory (DFT) calculations can complement experimental spectroscopic data by predicting molecular properties, electronic structures, and reaction pathways, providing a theoretical basis for observed phenomena mtu.edu. For example, calculating energy differences (ΔE) can offer insights into the stability of different molecular configurations or intermediates.

Fluorescence Spectroscopy: While not directly detailed for 4-Bromopiperidine, fluorescence correlation spectroscopy (FCS) has been used to study binding interactions of related molecules, highlighting its role in mechanistic studies of molecular recognition scispace.com.

By employing this diverse array of spectroscopic tools, researchers can thoroughly characterize 4-Bromopiperidine, ensuring its quality and understanding its behavior in various chemical processes and biological systems.

In-situ Spectroscopic Methods

In-situ spectroscopic methods are invaluable tools for real-time monitoring of chemical reactions, providing dynamic insights into reaction progress, intermediate formation, and mechanistic pathways. For 4-Bromopiperidine, these techniques can be applied to study its synthesis, its participation in subsequent reactions, or its degradation under specific conditions. While direct studies focusing exclusively on in-situ spectroscopic monitoring of 4-Bromopiperidine itself are not extensively detailed in readily available literature, the principles and applications of in-situ spectroscopy, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are well-established for monitoring reactions involving similar halogenated cyclic amines and their transformations iastate.edursc.orgmagritek.comazom.comirdg.orgmagritek.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for in-situ reaction monitoring due to its quantitative nature, high structural information content, and non-destructive analysis iastate.edursc.orgmagritek.com. By acquiring a series of spectra over time, researchers can track the disappearance of starting materials, the appearance of intermediates and products, and determine reaction kinetics. For 4-Bromopiperidine, in-situ ¹H NMR could monitor the characteristic signals of the piperidine ring protons, particularly those adjacent to the bromine atom, and observe their changes as the compound undergoes reactions like nucleophilic substitution. For instance, in a reaction where the bromine atom is displaced, a shift in the chemical environment of the protons on the carbon bearing the bromine would be evident in the ¹H NMR spectrum.

While specific in-situ NMR data for 4-Bromopiperidine is limited in the search results, general principles suggest that monitoring the solvolysis of 4-Bromopiperidine, as described in studies focusing on its reaction rates and mechanisms researchgate.netnih.govacs.orgacs.orgacs.org, could benefit from in-situ NMR. Such studies would track the consumption of 4-Bromopiperidine and the formation of solvolysis products, providing kinetic data.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy, particularly Attenuated Total Reflection (ATR-IR), is also a versatile method for monitoring reactions in real-time, offering insights into the vibrational changes of molecules as they transform irdg.orgnih.govrsc.org. For 4-Bromopiperidine, in-situ IR could potentially monitor changes in characteristic functional group vibrations, such as C-Br stretching frequencies or N-H stretching and bending modes if the compound is in its free base form or protonated.

Research has employed in-situ IR spectroscopy to monitor the lithiation-substitution of related piperidine derivatives, allowing for the optimization of reaction conditions by observing the formation and disappearance of lithiated intermediates nih.gov. While this specific study did not focus on 4-Bromopiperidine, it demonstrates the utility of in-situ IR for reactions involving substituted piperidines, where spectral changes correlate to reaction progress and intermediate species.

Data Table Example: Hypothetical In-situ ¹H NMR Monitoring of a Nucleophilic Substitution Reaction of 4-Bromopiperidine

The following table illustrates how in-situ ¹H NMR data might be presented to track a hypothetical nucleophilic substitution reaction involving 4-Bromopiperidine. This example assumes the reaction involves the displacement of bromide by a nucleophile, leading to a new piperidine derivative. The data focuses on the change in the chemical shift and relative intensity of a key proton signal associated with the carbon atom bearing the bromine in 4-Bromopiperidine.

| Time (min) | Chemical Shift (ppm) of CH adjacent to Br | Relative Intensity (%) of CH adjacent to Br | Chemical Shift (ppm) of CH in Product | Relative Intensity (%) of CH in Product |

| 0 | 3.45 | 100 | N/A | 0 |

| 10 | 3.30 | 85 | 2.80 | 15 |

| 30 | 2.95 | 50 | 2.65 | 50 |

| 60 | 2.50 | 15 | 2.40 | 85 |

Compound List:

4-Bromopiperidine

Computational Chemistry and Theoretical Studies of 4 Bromopiperidine

Density Functional Theory (DFT) Calculations